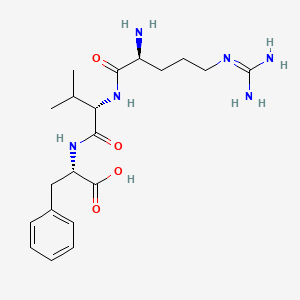

Arg-Val-Phe

Description

Overview of Arg-Val-Phe as a Bioactive Peptide Motif

The oral administration of bioactive peptides can affect major body systems, including the cardiovascular, digestive, immune, and nervous systems, depending on their amino acid sequence. mdpi.com Peptides containing sequences similar to this compound have been investigated for a variety of potential health applications.

Significance of Constituent Amino Acids: Arginine, Valine, and Phenylalanine in Peptide Functionality

The function of a peptide is intrinsically linked to the properties of its amino acid components. pdx.edu The this compound tripeptide combines amino acids with distinct characteristics, contributing to its potential bioactivity.

Arginine (Arg): This is a semi-essential or conditionally essential amino acid, meaning the body can synthesize it, but sometimes not in sufficient amounts, especially during periods of growth or stress. nih.govmedlineplus.gov Its side chain contains a guanidinium (B1211019) group, which is positively charged at physiological pH. oup.com This positive charge is often crucial for the interaction of peptides with other molecules, including the binding to negatively charged pockets in proteins or receptors. oup.com Arginine is also a component of the urea (B33335) cycle. oup.com

Valine (Val): As an essential amino acid, valine cannot be synthesized by the human body and must be obtained from the diet. medlineplus.gov It is a branched-chain amino acid (BCAA) with a nonpolar, hydrophobic side chain. nih.gov This hydrophobicity influences how the peptide folds and interacts with its environment, often driving it to the interior of proteins to avoid contact with water. nih.gov Valine is important for muscle growth and tissue regeneration. clevelandclinic.org

Phenylalanine (Phe): This is another essential amino acid with a nonpolar, hydrophobic side chain containing an aromatic ring. nih.govmedlineplus.gov The aromatic structure of phenylalanine is significant for its interactions within proteins and with other molecules. Phenylalanine is a precursor for the synthesis of important neurotransmitters like dopamine, epinephrine, and norepinephrine, and it plays a role in maintaining a healthy nervous system. clevelandclinic.orgbyjus.com

The combination of a positively charged residue (Arginine) with two hydrophobic residues (Valine and Phenylalanine) gives the this compound motif a unique amphipathic character, which can be critical for its biological function and interactions at a molecular level.

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Classification | Key Side Chain Property | Noteworthy Functions |

|---|---|---|---|---|

| Arginine | Arg, R | Conditionally Essential nih.govmedlineplus.gov | Positively Charged (Basic) oup.com | Component of urea cycle, crucial for molecular binding. oup.com |

| Valine | Val, V | Essential medlineplus.gov | Nonpolar, Hydrophobic nih.gov | Muscle growth, tissue regeneration. clevelandclinic.org |

| Phenylalanine | Phe, F | Essential medlineplus.gov | Aromatic, Hydrophobic nih.gov | Precursor to neurotransmitters, nervous system health. clevelandclinic.orgbyjus.com |

Historical Context and Evolution of Research on this compound Sequences

The study of peptides has evolved significantly since the initial discovery of their role as hormones and signaling molecules. The identification of specific amino acid sequences and their correlation with biological activity has been a central theme in biochemistry.

While specific early research focusing solely on the this compound tripeptide is not extensively documented, the importance of related sequences has been recognized for some time. For instance, research into Arg-Phe-amide (RFamide)-related peptides (RFRPs) has been ongoing. These peptides, characterized by an Arginine-Phenylalanine sequence at their C-terminus, have been identified as key regulators in various physiological processes, including reproduction. nih.gov The discovery of gonadotropin-inhibitory hormone (GnIH) in 2000, and its mammalian homologues, the RFRPs, highlighted the inhibitory roles of such peptide sequences. nih.gov

More broadly, the development of techniques for protein sequencing and synthesis has allowed for the detailed investigation of countless peptide motifs. The this compound sequence has been identified within larger, biologically active proteins and peptides. For example, it is found in the sequence of human chorionic gonadotropin. nih.gov Modern research often involves the chemical synthesis of specific peptide sequences like this compound to study their isolated effects and potential as therapeutic agents or as tools to understand complex biological systems. oup.com The continued exploration of food-derived bioactive peptides also presents a significant area where sequences like this compound are being identified and studied for their potential health benefits. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

823838-24-0 |

|---|---|

Molecular Formula |

C20H32N6O4 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H32N6O4/c1-12(2)16(26-17(27)14(21)9-6-10-24-20(22)23)18(28)25-15(19(29)30)11-13-7-4-3-5-8-13/h3-5,7-8,12,14-16H,6,9-11,21H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |

InChI Key |

FXGMURPOWCKNAZ-JYJNAYRXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Arg Val Phe

Modern Approaches to Arg-Val-Phe Tripeptide Synthesis

The chemical synthesis of peptides like this compound can be achieved through several core strategies, each with distinct advantages. The choice of method often depends on the desired scale, purity requirements, and the potential for subsequent modifications.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for producing synthetic peptides in a laboratory setting. wikipedia.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com This attachment simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com

The synthesis of this compound via SPPS typically follows the Fmoc/tBu strategy. In this approach, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). nih.goviris-biotech.de

The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-Phe-OH to a suitable resin, such as Wang or Rink Amide resin. nih.gov Each cycle of amino acid addition consists of two main steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid using a base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govpacific.edu

Coupling: The next protected amino acid (e.g., Fmoc-Val-OH) is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. pacific.edu

This cycle is repeated for each amino acid in the sequence. For this compound, the sequence of addition would be Phenylalanine, followed by Valine, and finally Arginine. The side chain of Arginine requires a robust protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent unwanted side reactions involving its nucleophilic guanidino group. nih.govpeptide.com

Table 1: Standard Fmoc-SPPS Cycle for this compound

| Step | Reagent/Solvent | Purpose |

| 1. Resin Swelling | N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by swelling the polymer matrix. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. nih.gov |

| 3. Washing | DMF, Dichloromethane (DCM) | Removes residual piperidine and by-products. pacific.edu |

| 4. Coupling | Fmoc-AA-OH, Coupling Reagent (e.g., HATU, DIC/Oxyma), Base (e.g., DIPEA) in DMF | Activates the carboxylic acid of the incoming amino acid and facilitates peptide bond formation. bachem.compeptide.com |

| 5. Washing | DMF, DCM | Removes excess reagents and soluble by-products. pacific.edu |

| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. | Elongates the peptide chain. |

| 7. Final Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIPS) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. sigmaaldrich.comgoogle.comvapourtec.com |

A variety of coupling reagents can be used to facilitate amide bond formation. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used with additives such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization. bachem.comscribd.comiris-biotech.de More reactive phosphonium (B103445) and aminium salts, like HATU and HBTU, are also widely employed for their high coupling efficiency, especially in cases of sterically hindered amino acids. bachem.comsigmaaldrich.com

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, most commonly a "cleavage cocktail" containing trifluoroacetic acid (TFA). sigmaaldrich.comvapourtec.com Scavengers like water and triisopropylsilane (B1312306) (TIPS) are included in the cocktail to trap the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues. sigmaaldrich.comwpmucdn.com

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. In LPPS, the peptide is synthesized while remaining in a soluble form throughout the process. kbdna.comrsc.org This method is advantageous for large-scale synthesis as it can be more cost-effective and avoids issues related to the solid support. cambrex.com

A key innovation in modern LPPS is the use of soluble anchors or tags. kbdna.combachem.com The C-terminal amino acid is attached to a tag that imparts specific solubility characteristics, allowing the growing peptide to be selectively precipitated or extracted from the reaction mixture after each step. rsc.orgbachem.comnih.gov This facilitates purification of intermediates, which is a significant advantage over SPPS where impurities can accumulate until the final cleavage step. nih.govbachem.com

For a short peptide like this compound, LPPS could be performed in a stepwise manner, similar to SPPS, but with purification of the dipeptide (Val-Phe) intermediate before the final coupling of Arginine. Alternatively, a fragment condensation approach can be used. nih.gov

Convergent Synthesis Strategies for this compound Containing Peptides

Convergent synthesis is a strategy that improves the efficiency of producing larger molecules by preparing separate fragments that are later combined. wikipedia.org For peptides, this involves synthesizing smaller peptide segments, which can be purified independently, and then ligating them to form the final, longer peptide. nih.govnih.govsquarespace.com This approach minimizes the accumulation of deletion impurities that can occur during long, linear syntheses. aiche.org

In the context of this compound, a convergent strategy would be less common due to the short length of the peptide. However, if this compound were part of a much larger peptide, a convergent approach would be highly beneficial. For example, a protected dipeptide, H-Val-Phe-OR, could be synthesized and purified in solution, and then coupled to a protected Arginine derivative. More commonly, fragments are prepared using SPPS on highly acid-labile resins (like 2-chlorotrityl chloride resin) that allow the protected peptide to be cleaved without removing side-chain protecting groups. peptide.com These protected fragments are then coupled together in solution. aiche.orgscholarsresearchlibrary.com

Chemical Modifications and Analogue Generation of this compound

Modifying the structure of a native peptide sequence is a key strategy for enhancing its therapeutic potential, improving stability, and probing its biological function.

Incorporation of D-Amino Acids and Non-Natural Amino Acid Derivatives into this compound Sequences

The introduction of non-standard amino acids can profoundly alter a peptide's properties. wikipedia.org

D-Amino Acids: Natural proteins are composed of L-amino acids. Replacing one or more of these with their D-isomers (mirror images) can make the peptide significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. formulationbio.com This enhanced stability is a major advantage for therapeutic peptides. The synthesis of peptides containing D-amino acids follows standard SPPS protocols, simply using the corresponding protected D-amino acid building block (e.g., Fmoc-D-Val-OH) at the desired position in the sequence. pacific.eduformulationbio.com

Non-Natural Amino Acids (NNAAs): A vast array of NNAAs can be incorporated into peptides to introduce novel functionalities or structural constraints. rsc.orgnih.gov These can include amino acids with modified side chains, different backbone structures, or unique reactive groups. For instance, replacing Phenylalanine with a halogenated or alkylated analog could alter binding affinity or hydrophobicity. The incorporation of NNAAs into a peptide like this compound is readily achieved via SPPS, provided a suitable protected version of the NNAA is available. bitesizebio.comgoogle.com

Cyclization Strategies for this compound Peptides

Cyclization is a powerful strategy used to improve the metabolic stability, bioavailability, and receptor-binding affinity of peptides. mdpi.comnih.govresearchgate.net By constraining the peptide's conformation, cyclization can lock it into a bioactive shape and reduce its susceptibility to enzymatic degradation. researchgate.netuni-kiel.de There are several primary strategies for cyclization:

Head-to-Tail Cyclization: This involves forming an amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid. mdpi.comaltabioscience.com For this compound, this would create a cyclic tripeptide. The linear precursor is typically assembled on a solid support, cleaved, and then cyclized in solution under dilute conditions to favor the intramolecular reaction over intermolecular polymerization. altabioscience.com

Side-Chain-to-Side-Chain Cyclization: This requires the presence of two reactive side chains that can be linked. For the native this compound sequence, this is not directly possible. However, by substituting or adding amino acids with reactive side chains (e.g., Lysine and Aspartic acid, or two Cysteines to form a disulfide bridge), a side-chain-to-side-chain bridge can be formed. mdpi.comaltabioscience.com

Terminus-to-Side-Chain Cyclization: This involves linking the N- or C-terminus to an amino acid side chain. mdpi.com For example, the N-terminus of an this compound sequence could be linked to the side chain of an appended Aspartic acid or Glutamic acid. It is also possible to achieve cyclization involving the guanidinium (B1211019) group of Arginine's side chain. rsc.orgresearchgate.net

Table 2: Common Peptide Cyclization Strategies

| Cyclization Type | Description | Example Application for this compound Sequence |

| Head-to-Tail | N-terminal amine reacts with C-terminal carboxyl group. altabioscience.com | Direct cyclization of the linear H-Arg-Val-Phe-OH peptide. |

| Side-Chain-to-Side-Chain | Two reactive side chains are linked together. | Requires adding amino acids like Asp/Lys or Cys/Cys to the sequence. |

| Head-to-Side-Chain | N-terminal amine reacts with a side chain (e.g., of Asp or Glu). mdpi.com | Cyclization of H-Arg-Val-Phe-Asp-OH between the Arg N-terminus and the Asp side chain. |

| Tail-to-Side-Chain | C-terminal carboxyl group reacts with a side chain (e.g., of Lys or Ornithine). mdpi.com | Cyclization of H-Lys-Arg-Val-Phe-OH between the Phe C-terminus and the Lys side chain. |

| Arginine Side-Chain Cyclization | The guanidinium group of Arginine participates in the cyclization reaction. rsc.orgresearchgate.net | N-terminus to Arginine side-chain cyclization. researchgate.net |

Isosteric Replacements of Peptide Bonds in this compound Analogues

The modification of the peptide backbone through isosteric replacement of amide bonds is a key strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of peptides like this compound. These modifications aim to create peptide analogs, or peptidomimetics, that retain or even improve biological activity while being more resistant to enzymatic degradation. upc.eduresearchgate.net

Several types of peptide bond isosteres can be considered for modifying the this compound sequence. These surrogates can alter the chemical and physical properties of the peptide, influencing its conformation, receptor affinity, and pharmacokinetic profile. upc.eduresearchgate.net

Common Isosteric Replacements:

Reduced Amide Bonds: Replacing the carbonyl group of the peptide bond with a methylene (B1212753) group (-CH2-NH-) removes the hydrogen bond donor and acceptor capabilities of the amide bond, which can impact secondary structure. However, this modification often increases resistance to proteolysis.

Thioamide Bonds: The substitution of the amide carbonyl oxygen with sulfur (-CS-NH-) alters the electronic properties and hydrogen bonding capacity of the peptide bond.

Ketomethylene Bonds: In this isostere, the amide bond is replaced with a carbonyl group and a methylene group (-CO-CH2-). This removes the hydrogen bond donating ability of the amide nitrogen.

Fluoroolefin Isosteres: The replacement of the amide bond with a fluoroalkene moiety (-CF=CH-) introduces significant changes in the electronic and steric properties of the backbone. researchgate.net This can lead to altered bond angles and electrostatic interactions, potentially influencing the peptide's conformation and binding affinity. researchgate.net

Retro-Inverso Bonds: This modification involves reversing the direction of a peptide bond (-NH-CO- instead of -CO-NH-) and inverting the chirality of the adjacent amino acid. This can result in analogs with increased resistance to proteolysis while potentially maintaining a similar side-chain topology. upc.edu

The choice of a specific isosteric replacement depends on the desired properties of the this compound analog. For instance, if the goal is to create a more rigid structure, cyclic analogs or the incorporation of conformationally constrained amino acids might be explored. upc.edu The table below summarizes some potential isosteric replacements and their general effects.

Table 1: Potential Isosteric Replacements for Peptide Bonds in this compound Analogues

| Isosteric Replacement | Structure | Potential Effects on Peptide Properties |

| Reduced Amide Bond | -CH₂-NH- | Increased flexibility, enhanced proteolytic stability. |

| Thioamide Bond | -CS-NH- | Altered hydrogen bonding, potential for altered bioactivity. |

| Ketomethylene Bond | -CO-CH₂- | Increased stability, altered geometry. |

| Fluoroolefin Isostere | -CF=CH- | Altered electronics and conformation, enhanced stability. researchgate.net |

| Retro-Inverso Bond | -NH-CO- (with inverted chirality) | Increased proteolytic resistance, potential to mimic side-chain orientation. upc.edu |

Terminal Modifications (N- and C-Termini) for Functional Modulation

N-Terminal Modifications:

The primary amino group of the N-terminal arginine in this compound is a common site for modification.

Acetylation: The addition of an acetyl group (Ac-) to the N-terminus removes the positive charge of the free amino group. This can increase the peptide's hydrophobicity and stability against aminopeptidases. frontiersin.org N-terminal acetylation can also promote the formation of helical structures in some peptides. frontiersin.org

Alkylation: Introducing alkyl groups to the N-terminal amine can provide steric hindrance, protecting the peptide from enzymatic cleavage. Reductive alkylation is a common method for this modification. ub.edu

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, prolonging its circulation half-life by reducing renal clearance and protecting it from proteolysis.

Lipidation: The conjugation of fatty acids to the N-terminus can enhance membrane permeability and facilitate cellular uptake.

C-Terminal Modifications:

The C-terminal carboxyl group of phenylalanine in this compound can also be modified to enhance its properties.

Amidation: Converting the C-terminal carboxylic acid to a carboxamide (-CONH₂) is a common strategy. This modification removes the negative charge, which can alter the peptide's binding to its target and increase its resistance to carboxypeptidases. frontiersin.org

Esterification: The formation of an ester at the C-terminus can mask the negative charge and increase the peptide's lipophilicity.

Reduction to an Alcohol: The C-terminal carboxyl group can be reduced to a primary alcohol, which removes the charge and can alter the peptide's interaction with its receptor.

The table below provides a summary of common terminal modifications and their potential impact on peptide function.

Table 2: Common Terminal Modifications for this compound and Their Functional Implications

| Modification | Terminus | Chemical Change | Functional Implication |

| Acetylation | N-terminus | Addition of an acetyl group (CH₃CO-) | Neutralizes positive charge, increases stability. frontiersin.org |

| Amidation | C-terminus | Conversion of -COOH to -CONH₂ | Neutralizes negative charge, increases stability. frontiersin.org |

| Pegylation | N- or C-terminus | Attachment of polyethylene glycol | Increases half-life, reduces immunogenicity. |

| Lipidation | N- or C-terminus | Conjugation of a fatty acid | Enhances membrane permeability. |

Purification and Purity Assessment of Synthetic this compound Peptides

Following the synthesis of this compound and its analogs, a crucial step is the purification of the crude product to remove impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. ucl.ac.uk The purity of the final peptide is then rigorously assessed to ensure it meets the required standards for its intended application.

Purification Methods:

The most widely used technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czhplc.eu This method separates peptides based on their hydrophobicity.

Principle: The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the peptides. lcms.czhplc.eu More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent. hplc.eu

Optimization: The separation can be optimized by adjusting the gradient slope, flow rate, and the type of stationary phase and mobile phase additives. lcms.cz For instance, using formic acid instead of TFA in the mobile phase can be beneficial for subsequent mass spectrometry analysis, as TFA can suppress ionization. lcms.cz

Other chromatographic techniques that can be employed, often in a multi-step purification process, include: nih.govnih.gov

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. nih.gov

Size-Exclusion Chromatography (SEC): Separates peptides based on their molecular size. nih.gov

Purity Assessment:

Once the peptide has been purified, its purity must be determined. This is typically achieved using analytical RP-HPLC coupled with a detector.

Analytical RP-HPLC: A small amount of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. The purity is generally calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Detection Methods:

UV Absorbance: Peptides are commonly detected by their absorbance at specific wavelengths (e.g., 214 nm for the peptide bond and 280 nm for aromatic residues like phenylalanine). lcms.cz

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the purified peptide, providing an additional layer of verification for its identity.

The table below outlines the key techniques used in the purification and purity assessment of synthetic peptides.

Table 3: Techniques for Purification and Purity Assessment of this compound

| Technique | Purpose | Principle of Separation/Detection | Key Parameters |

| Preparative RP-HPLC | Purification | Hydrophobicity | Stationary phase (e.g., C18), mobile phase gradient (e.g., water/acetonitrile (B52724) with TFA). lcms.czhplc.eu |

| Analytical RP-HPLC | Purity Assessment | Hydrophobicity | Column dimensions, particle size, gradient profile. nih.gov |

| Mass Spectrometry (MS) | Identity Confirmation | Mass-to-charge ratio | Molecular weight determination. |

| UV Spectroscopy | Detection & Quantification | Absorbance of peptide bonds and aromatic side chains | Wavelength (e.g., 214 nm, 280 nm). lcms.cz |

Structural Elucidation and Conformational Analysis of Arg Val Phe Motifs

Application of Advanced Spectroscopic Techniques for Arg-Val-Phe Structure

Spectroscopic methods are indispensable for analyzing the three-dimensional structure of peptides. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the conformation and secondary structure of the this compound sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides by analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts. nih.gov While studies focusing exclusively on the isolated this compound tripeptide are not abundant, research on larger peptides containing this motif provides valuable conformational data.

For instance, 1H-NMR studies on synthetic peptides from the β2 subunit of tryptophan synthase, which contain the Arg-Val sequence, have been used to evaluate structure through the analysis of NOEs and coupling constants. nih.gov Similarly, high-resolution NMR studies of fibrinogen-like peptides have allowed for the assignment of proton resonances and conformational analysis of sequences containing Arg and Val residues. nih.gov

In studies of angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), NMR has been used to monitor its interactions with various ions in solution, providing insights into the conformational changes of the peptide backbone, including the this compound region. msu.educapes.gov.br The analysis of chemical shifts in different solvents can reveal information about the local environment and secondary structure. nih.gov For example, unusual chemical shifts for Valine residues within a peptide chain can indicate specific local folding. nih.gov

Table 1: Representative 1H NMR Data for this compound in Peptides (Note: This table is illustrative, based on typical chemical shift ranges. Actual values are context-dependent.)

| Residue | Proton | Typical Chemical Shift (ppm) |

| Arginine (Arg) | α-H | 4.3 |

| β-H | 1.9 | |

| γ-H | 1.7 | |

| δ-H | 3.2 | |

| Valine (Val) | α-H | 4.2 |

| β-H | 2.1 | |

| γ-H (CH3) | 1.0 | |

| Phenylalanine (Phe) | α-H | 4.6 |

| β-H | 3.1, 3.2 | |

| Aromatic-H | 7.3 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. While data specifically for the this compound tripeptide is limited, studies on related peptide sequences provide relevant insights.

CD analysis of collagen-inspired peptides has shown that co-assembly can induce a polyproline II-like helical structure. nih.gov This highlights the potential for the this compound motif to adopt various secondary structures depending on its interaction partners and local environment.

Computational Modeling and Molecular Dynamics Simulations of this compound Peptides

Computational methods provide a powerful complement to experimental techniques, allowing for the prediction of peptide conformations, dynamics, and interactions at an atomic level.

Predicting Preferred Conformations and Dynamics of this compound

Molecular dynamics (MD) simulations can predict the conformational preferences of peptides in solution. Simulations of dipeptides have shown that residues like Arg, Val, and Phe have a comparatively high preference for the β-strand conformation when located at the C-terminal position. nih.gov

In the context of larger peptides, such as angiotensin II, computational modeling has been used to explore the bioactive conformation, with the positioning of the Arginine side chain being identified as crucial for receptor binding. diva-portal.org MD simulations of catalytically active peptides containing Phe and Arg residues have revealed a preference for folded, helical conformations, with Ramachandran plots confirming their flexibility in solution. researchgate.net The radius of gyration (Rg) values obtained from these simulations can confirm the tendency of such peptides to form compact structures. researchgate.netd-nb.info

In silico Analysis of Intermolecular Interactions Involving this compound

In silico docking and simulation studies are used to analyze how peptides interact with other molecules, such as proteins or other peptides. The this compound sequence possesses distinct chemical properties that govern its interactions: the bulky, hydrophobic side chains of Valine and Phenylalanine, and the long, positively charged guanidinium (B1211019) group of Arginine.

Hydrophobic Interactions: The Phenylalanine and Valine residues are primarily involved in hydrophobic and van der Waals interactions. mdpi.com The aromatic ring of Phenylalanine can also participate in π-π stacking with other aromatic residues. mdpi.comrsc.org

Electrostatic Interactions: The Arginine residue, with its positively charged side chain, frequently forms salt bridges and hydrogen bonds with negatively charged or polar residues like Aspartate, Glutamate, or with the phosphate (B84403) backbone of DNA. rsc.orgresearchgate.net

Docking studies have shown that peptides containing Arg, Val, and Phe can bind to specific pockets in proteins. For example, in the analysis of peptide interactions with OSR1 kinase, Arg, Phe, and Val were found to be highly conserved residues critical for binding, with Arg forming key electrostatic interactions and Phe and Val fitting into hydrophobic pockets. nih.gov Similarly, simulations of lignin (B12514952) model compounds with enzymes showed Arg, Val, and Phe residues as key interaction sites. rsc.org

Table 2: Common Intermolecular Interactions Involving this compound Residues

| Residue | Interaction Type | Common Partner Residues/Molecules |

| Arginine (Arg) | Electrostatic (Salt Bridge), Hydrogen Bond, Pi-Cation | Aspartic Acid, Glutamic Acid, Phosphate groups (DNA) |

| Valine (Val) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Alanine (B10760859), Phenylalanine |

| Phenylalanine (Phe) | Hydrophobic, Pi-Pi Stacking, Pi-Alkyl | Tyrosine, Tryptophan, Histidine, Leucine, Valine |

Role of this compound Sequence in Higher-Order Peptide Assembly and Aggregation

The sequence of a peptide is a primary determinant of its tendency to self-assemble into larger, ordered structures, including potentially pathogenic amyloid fibrils. sigmaaldrich.com The this compound motif contains features known to influence aggregation.

The hydrophobic residues, Valine and Phenylalanine, can drive the initial hydrophobic collapse that often precedes nucleation and fibril formation. nsf.gov Aromatic residues like Phenylalanine are particularly important, as π-π stacking interactions can stabilize the growing aggregates. frontiersin.orgacs.org While aromatic interactions are not always essential for aggregation to occur, they can influence the morphology and stability of the resulting structures. nsf.gov

Molecular Interactions and Structure Activity Relationship Sar of Arg Val Phe Sequences

Fundamental Principles of SAR Applied to Arg-Val-Phe Peptides

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and drug design for optimizing the biological activity of a lead compound by modifying its chemical structure. For peptides like this compound, SAR principles focus on how the physicochemical properties of the constituent amino acids and their arrangement influence interactions with biological targets. nih.gov Key factors include hydrophobicity, charge, size, and the potential for hydrogen bonding. nih.gov

The biological activity of peptides is often dictated by the specific sequence and conformation of their amino acids. researchgate.net For instance, short peptides, typically consisting of two to nine amino acids, are frequently reported as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE). researchgate.net The hydrophobicity of amino acid residues, particularly at the N-terminus, and the presence of specific residues at the C-terminus are critical determinants of a peptide's inhibitory activity. mdpi.commdpi.com For example, peptides with hydrophobic amino acids such as Valine or Leucine at the N-terminus and Proline, Histidine, or Tyrosine in the sequence often exhibit antioxidant properties. mdpi.com

Positional Significance of Arginine, Valine, and Phenylalanine within Bioactive Peptides

For instance, in the context of ACE inhibition, peptides with aromatic amino acids like Phenylalanine at the C-terminal end often exhibit strong inhibitory effects. mdpi.com The presence of hydrophobic amino acids at the C-terminus is a well-established characteristic of many ACE inhibitory peptides. mdpi.com Conversely, the hydrophobic nature of the N-terminal end is also a common feature of these peptides. mdpi.com

The following table summarizes the general positional preferences for amino acids in ACE inhibitory peptides, which can be extrapolated to understand the potential roles of Arg, Val, and Phe in similar bioactive peptides.

| Position | Preferred Amino Acid Types | Rationale |

| N-terminus | Hydrophobic (e.g., Valine) | Enhances binding to hydrophobic pockets of the target enzyme. mdpi.com |

| Penultimate C-terminal | Aliphatic (e.g., Valine), Basic (e.g., Arginine), Aromatic (e.g., Phenylalanine) | Interacts with specific subsites on the enzyme's active site. mdpi.com |

| Ultimate C-terminal | Aromatic (e.g., Phenylalanine), Proline, Aliphatic (e.g., Leucine) | Crucial for anchoring the peptide into the active site. mdpi.com |

Arginine's side chain contains a guanidinium (B1211019) group, which is positively charged at physiological pH. This positive charge enables Arginine to participate in strong electrostatic interactions, such as salt bridges with negatively charged residues like aspartate or glutamate. nih.gov

Furthermore, the planar and electron-delocalized nature of the guanidinium group allows Arginine to engage in cation-π interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.govpnas.org These interactions, where the cationic guanidinium group stacks against the electron-rich face of an aromatic ring, are energetically significant and contribute to protein structure and function. researchgate.net In fact, Arginine is more likely than Lysine to be involved in cation-π interactions within protein structures. pnas.org This preference is attributed to the larger size and better van der Waals interactions of the Arginine side chain with the aromatic ring. pnas.org The interaction between Arginine and Phenylalanine can involve both parallel stacking and T-shaped geometries. nih.gov

The ability of Arginine to form multiple hydrogen bonds simultaneously with its cation-π interaction further enhances its role in molecular recognition. pnas.org These interactions are crucial in various biological processes, including the binding of peptides to their receptors and the stabilization of protein-protein interfaces. researchgate.net

Valine possesses a bulky and hydrophobic isopropyl side chain. iu.edu This hydrophobicity drives Valine to be buried within the hydrophobic cores of proteins, away from the aqueous solvent, contributing significantly to protein stability. nih.gov In a peptide sequence like this compound, the Valine residue would likely promote a conformation that minimizes its exposure to water.

The branched nature of Valine's side chain also imposes conformational constraints on the peptide backbone. iu.edu In aqueous solutions, Valine has a high propensity to form β-sheets and a low propensity to form α-helices. iu.edu This is partly due to the steric hindrance from its bulky side chain, which restricts the range of accessible backbone dihedral angles. iu.edu However, in the absence of a solvent (in vacuo), Valine-based peptides can surprisingly favor helical structures. iu.edu

Phenylalanine is an aromatic amino acid with a hydrophobic benzyl (B1604629) side chain. Similar to Valine, its hydrophobicity favors its burial within the nonpolar interior of proteins. russelllab.org The aromatic ring of Phenylalanine is relatively non-reactive but plays a crucial role in molecular recognition through various non-covalent interactions. russelllab.org

The primary interactions involving Phenylalanine are:

Hydrophobic Interactions: The nonpolar nature of the phenyl group drives its association with other hydrophobic residues, contributing to the stability of the folded structure.

π-π Stacking Interactions: The aromatic ring of Phenylalanine can stack with other aromatic rings (from Phenylalanine, Tyrosine, or Tryptophan), which is important for the stability of protein structures, particularly in the formation of α-helical bundles and β-sheets. nih.gov

Cation-π Interactions: As mentioned earlier, the electron-rich face of the Phenylalanine ring can interact favorably with cationic groups, such as the guanidinium group of Arginine. pnas.org

The presence of Phenylalanine in a peptide sequence can significantly influence its binding affinity and specificity for a target. For example, in ACE inhibitory peptides, a C-terminal Phenylalanine often leads to a rapid reduction in blood pressure, highlighting its importance in the peptide's pharmacodynamics. researchgate.net

Role of Valine in Hydrophobic Interactions and Conformational Constraints

Impact of Amino Acid Chirality on Biological Activity of this compound Related Peptides

The stereochemistry, or chirality, of amino acids can have a profound impact on the structure and biological activity of peptides. nih.gov Naturally occurring amino acids are predominantly in the L-configuration. The introduction of D-amino acids, which are mirror images of their L-counterparts, can alter a peptide's properties in several ways. units.it

Incorporating D-amino acids can:

Increase Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability can enhance the peptide's bioavailability and duration of action.

Modify Biological Activity: Due to the stereospecific nature of receptor-ligand interactions, a change in chirality can dramatically alter a peptide's binding affinity and efficacy. nih.gov A D-amino acid substitution can lead to a loss of activity, a switch from agonist to antagonist activity, or in some cases, enhanced potency. nih.gov For example, the introduction of a D-amino acid at the N-terminus of certain non-gelling tripeptides can induce the formation of hydrogels. units.it

In the context of an this compound sequence, replacing any of the L-amino acids with their D-enantiomers would likely lead to significant changes in its three-dimensional structure and, consequently, its interaction with its biological target.

Analysis of Minimal Active Sequences Containing this compound Motifs

The this compound motif is part of a larger peptide sequence, and identifying the minimal active sequence is a key aspect of peptide-based drug discovery. This involves systematically truncating or modifying the peptide to determine the shortest fragment that retains biological activity.

For example, studies on neuropeptide S (NPS) have shown that the fragment NPS-(1-10) can mimic the effects of the full-length peptide. researchgate.net Further analysis revealed that the residues Phe², Arg³, and Asn⁴ are crucial for its biological activity. researchgate.net This highlights that a core motif within a larger peptide is often responsible for its primary function.

In the context of antimicrobial peptides, short, repetitive motifs like (Arg-Leu-Leu-Arg)n have been shown to be effective. frontiersin.org The activity of these peptides can be further modulated by adding capping motifs to the N- and C-termini. frontiersin.org

Preclinical Biological Functionality and Mechanisms of Action of Arg Val Phe Peptides

Enzyme Modulation and Inhibitory Activity of Arg-Val-Phe

Peptides incorporating the this compound sequence have demonstrated significant interactions with several enzymes, acting as inhibitors or substrates, thereby modulating critical biological pathways.

Interactions with Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, primarily through the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com The inhibition of ACE is a major therapeutic strategy for managing hypertension. mdpi.com Peptides containing the this compound sequence are found within larger peptide chains that have been identified as ACE inhibitors. For instance, the decapeptide Tyr-Asp-Gly-Gly-Val-Phe-Arg-Val-Tyr-Thr, isolated from recombinant E. coli, demonstrated competitive inhibition of ACE. koreascience.kr The broader context of angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and its conversion to angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) highlights the significance of the this compound region within these endogenous peptides. mdpi.comgoogle.com Furthermore, molecular modeling studies have explored the interactions of peptides like Ala-Val-Phe with human testicular ACE, providing insights into the structural basis of this inhibition. scispace.com

Interactive Table 1: this compound Containing Peptides and their Interaction with ACE

| Peptide Sequence | Source | Type of Interaction with ACE |

| Tyr-Asp-Gly-Gly-Val-Phe-Arg-Val-Tyr-Thr | Recombinant E. coli | Competitive Inhibitor koreascience.kr |

| Angiotensin I (Asp-Arg-Val -Tyr-Ile-His-Pro-Phe -His-Leu) | Endogenous | Substrate mdpi.comgoogle.com |

| Angiotensin II (Asp-Arg-Val -Tyr-Ile-His-Pro-Phe ) | Endogenous | Product of ACE action mdpi.comgoogle.com |

| Ala-Val-Phe | Synthetic | Subject of molecular modeling studies scispace.com |

Modulation of Oxidative Stress-Responsive Kinase 1 (OSR1) and STE20/SPS1-Related Proline/Alanine-Rich Kinase (SPAK)

The STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) are crucial kinases involved in regulating ion homeostasis and cell volume. portlandpress.com They interact with and are activated by With-No-Lysine (WNK) kinases. nih.govresearchgate.net This interaction is mediated by a conserved C-terminal (CCT) domain on SPAK/OSR1 that recognizes an Arg-Phe-Xaa-Val (RFXV) motif present in their substrates and activators, like WNK kinases and the Na-K-Cl cotransporter 1 (NKCC1). nih.govresearchgate.net

Peptides containing the RFXV motif, where X can be various amino acids, bind to the CCT domains of SPAK and OSR1 with high affinity, typically in the nanomolar range. nih.gov For example, a peptide containing the sequence Arg-Phe-Gln-Val (RFQV) binds to the OSR1 CCT domain with a dissociation constant (Kd) of 8 nM. nih.gov The arginine and phenylalanine residues of this motif are critical for binding, as their mutation abolishes the interaction. nih.gov Specifically, the arginine forms salt bridges with conserved acidic residues in a negatively charged pocket of the CCT domain, while the phenylalanine fits into a hydrophobic pocket. portlandpress.com This specific interaction is essential for the phosphorylation and subsequent activation of downstream targets by SPAK/OSR1, which play a role in cellular responses to osmotic stress. nih.govmdpi.com

Interactive Table 2: Binding Affinity of RFXV-motif Peptides to OSR1 CCT Domain

| Peptide Motif | Binding to OSR1 CCT Domain | Apparent Kd |

| Arg-Phe -Gln-Val (RFQV) | High Affinity | 8 nM nih.gov |

| Arg-Phe -Ala-Val (RFAV) | High Affinity | Similar to RFQV nih.gov |

| Ala-Phe-Gln-Val (AFQV) | No Binding | Not applicable nih.gov |

| Arg-Ala-Gln-Val (RAQV) | No Binding | Not applicable nih.gov |

| Arg-Phe-Gln-Ala (RFQA) | No Binding | Not applicable nih.gov |

Substrate and Inhibitor Properties for Proteases (e.g., Cathepsin B)

Cathepsin B is a lysosomal cysteine protease that can exhibit both endopeptidase and exopeptidase (peptidyl-dipeptidase) activity. mdpi.comnih.gov Peptides containing the this compound sequence, or variations thereof, have been utilized to study the substrate specificity and inhibitory profiles of Cathepsin B.

The synthetic peptide Bz-Phe-Val-Arg-pNA (S2160) is a known substrate for Cathepsin B and is used in colorimetric assays to measure its activity. medchemexpress.com Similarly, the fluorogenic substrate Z-Phe-Arg-AMC is widely used to assess Cathepsin B activity. mdpi.comnih.govmdpi.com Studies on Cathepsin B from various sources, such as horse mackerel, have shown that it efficiently hydrolyzes Z-Phe-Arg-MCA, confirming its identity as a typical Cathepsin B. mdpi.com

Kinetic studies have determined the Michaelis-Menten constant (Km) for different substrates with Cathepsin B. For instance, the Km value for Cathepsin B with Z-Phe-Arg-AMC is 23 µM at pH 5.5 and 33 µM at pH 7.4. mdpi.com This demonstrates the pH-dependent nature of the enzyme's activity. The efficiency of hydrolysis, indicated by the kcat/Km value, is significantly higher for exopeptidase substrates compared to endopeptidase substrates, suggesting that Cathepsin B functions more efficiently as an exopeptidase. nih.gov

Interactive Table 3: Kinetic Parameters of Cathepsin B with Various Substrates

| Substrate | Enzyme/Condition | Km (µM) | Reference |

| Z-Phe-Arg -AMC | Cathepsin B, pH 5.5 | 23 | mdpi.com |

| Z-Phe-Arg -AMC | Cathepsin B, pH 7.4 | 33 | mdpi.com |

| Abz-Gly-Ile-Val-Arg -Ala-Lys(Dnp)-OH | Cathepsin B | 4 | mdpi.com |

Receptor Binding and Ligand Activity of this compound Containing Peptides

The this compound motif is also a key component of peptides that act as ligands for various G protein-coupled receptors, influencing their signaling pathways through direct binding and modulation of receptor conformation.

Angiotensin II Type 1 Receptor (AT1R) Interactions and Biased Agonism

The octapeptide angiotensin II (AngII), with the sequence Asp-Arg-Val -Tyr-Ile-His-Pro-Phe , is the primary ligand for the Angiotensin II Type 1 Receptor (AT1R). mdpi.comnih.gov The interaction of AngII with AT1R is a critical determinant of blood pressure and fluid homeostasis. mdpi.com The this compound sequence is part of the core structure of AngII that engages with the receptor. Specifically, the Arginine at position 2 (Arg2) and the Phenylalanine at position 8 (Phe8) are crucial for binding and receptor activation. mdpi.commdpi.com

Recent research has highlighted the concept of biased agonism at the AT1R, where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways). mdpi.comresearchgate.net The structure of AngII, including the this compound components, contributes to a "charge relay system" that is thought to act as a molecular switch, gating the receptor towards different signaling outcomes. mdpi.comnih.gov For instance, the interaction between the Tyr4 hydroxyl group and the His6 imidazole (B134444) is associated with G protein-mediated vasoconstriction, while its interaction with the Phe8 carboxylate (bound to K199 in the receptor) is linked to arrestin-mediated effects. mdpi.comnih.gov Analogs of AngII where Phe8 is replaced, such as in Sarilesin (Sar-Arg-Val-Tyr-Ile-His-Pro-Ile), can act as inverse agonists, further underscoring the pivotal role of the C-terminal phenylalanine. mdpi.com

Melanocortin Receptor Binding Affinity and Selectivity

The melanocortin system consists of five G protein-coupled receptors (MC1R-MC5R) and their endogenous agonists and antagonists. nih.govmdpi.com The endogenous antagonists, agouti-signaling protein (ASP) and agouti-related protein (AGRP), contain a critical Arg-Phe-Phe tripeptide motif for their antagonist activity. nih.govmdpi.comacs.org While the specific this compound sequence is not the primary recognition motif in endogenous melanocortin ligands, synthetic peptides incorporating this and similar sequences have been instrumental in understanding receptor-ligand interactions.

Structure-activity relationship studies have shown that modifications around the core pharmacophore can dramatically alter binding affinity and functional activity. For example, replacing the Arg-Phe-Phe sequence with Arg-DPhe-Phe in certain scaffolds can convert a ligand from an antagonist to an agonist at various melanocortin receptors. nih.gov Furthermore, the development of synthetic ligands often involves creating cyclic peptides to constrain the conformation. In one such antagonist scaffold, c[Pro-Arg-Phe-Phe-Asn-Val -Phe-DPro], the valine residue is part of a structure designed to improve antagonist potency at the MC5R. mdpi.com These findings illustrate that while the His-Phe-Arg-Trp sequence is the classic agonist motif, the Arg-Phe-Phe motif from antagonists provides a versatile template for designing novel melanocortin receptor ligands with diverse pharmacological profiles.

Antioxidant Properties and Neuroprotective Effects of this compound

The tripeptide this compound (RVF) has demonstrated significant antioxidant and neuroprotective properties in preclinical studies. sigmaaldrich.com Derived from sources such as wheat germ, this peptide has been shown to protect neuronal cells from oxidative damage. sigmaaldrich.com

Regulation of Apoptosis-Related Proteins and Reactive Oxygen Species (ROS) Production

In a key study, this compound was shown to protect human neuroblastoma SH-SY5Y cells against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis. sigmaaldrich.com Pre-treatment with RVF led to a significant increase in the viability of these cells and a reduction in the release of lactate (B86563) dehydrogenase, an indicator of cell damage. sigmaaldrich.com Furthermore, RVF was found to inhibit the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. sigmaaldrich.com

The neuroprotective mechanism of RVF involves the modulation of key proteins involved in apoptosis (programmed cell death). Specifically, treatment with RVF increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. sigmaaldrich.com This shift in the Bcl-2/Bax ratio is a critical factor in preventing the initiation of the apoptotic cascade. Additionally, RVF was observed to block the cleavage of poly (ADP-ribose) polymerase (PARP) by inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. sigmaaldrich.com

Table 1: Effects of this compound on Apoptosis-Related Proteins in H2O2-treated SH-SY5Y cells

| Treatment | Bcl-2/Bax Ratio | Caspase-3 Activation | PARP Cleavage | Cell Viability |

| Control | Normal | Low | Low | High |

| H2O2 | Decreased | Increased | Increased | Decreased |

| H2O2 + RVF | Increased | Inhibited | Blocked | Increased by 37% |

Data synthesized from Cheng et al. (2014). sigmaaldrich.com

Mechanisms of Free Radical Scavenging and Metal Chelation

The antioxidant activity of peptides like this compound is attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The amino acid composition of this compound is particularly well-suited for these functions.

The presence of Phenylalanine (Phe), an aromatic amino acid, allows the peptide to donate electrons to stabilize free radicals, thereby neutralizing their damaging effects. medchemexpress.comcambridge.org The Arginine (Arg) residue, a basic amino acid, is known to act as a free radical scavenger and possesses metal-chelating properties. medchemexpress.comresearchgate.net By binding to transition metal ions such as iron (Fe2+) and copper (Cu2+), this compound can inhibit the Fenton and Haber-Weiss reactions, which are major sources of hydroxyl radical production. researchgate.netnih.gov The hydrophobic amino acid Valine (Val) may contribute to the peptide's ability to interact with lipid membranes, allowing it to exert its antioxidant effects in close proximity to cellular structures susceptible to oxidation. cambridge.org

Immunomodulatory Potential of this compound Sequences

While direct studies on the immunomodulatory activity of the tripeptide this compound are not extensively documented, research on larger peptides containing the Arg-Val sequence suggests its potential role in modulating immune responses. For instance, a novel pentadecapeptide with the sequence Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val (RVAPEEHPVEGRYLV), isolated from Cyclina sinensis, has demonstrated significant immunomodulatory effects. nih.gov

Influence on Cell Adhesion and Migration Processes

The influence of peptides on cell adhesion and migration is a critical area of research, particularly in the context of tissue engineering and cancer biology. While the direct effects of the linear tripeptide this compound on these processes are not well-defined, related peptide sequences have been extensively studied.

Much of the research in this area has focused on peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif, which is a well-known recognition site for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions. nih.gov A cyclic peptide, Cyclo(Arg-Gly-Asp-D-Phe-Val), which contains both Arginine and Valine, is a potent inhibitor of cell adhesion. sigmaaldrich.comnih.gov This peptide has been shown to disrupt the adhesion and migration of tumor cells. medchemexpress.com Another peptide, Arg-Gly-Asp-Phe (RGDF), has been identified as being analogous to the cell adhesion site of the alpha-chain of human fibrinogen and can interfere with the attachment of endothelial cells to the extracellular matrix. nih.gov

The presence of Arginine in these sequences is crucial for their interaction with integrins, while the flanking residues, including Phenylalanine and Valine, can influence the specificity and potency of this interaction. nih.gov

Modulation of Lipid Metabolism in Preclinical Models

The potential for peptides to modulate lipid metabolism is an emerging area of interest in the development of treatments for metabolic disorders. While direct preclinical studies on the effects of this compound on lipid metabolism are limited, research on peptides with similar amino acid compositions suggests a potential role.

A study on a chickpea-derived peptide, Val-Phe-Val-Arg-Asn (VFVRN), which contains the same amino acids as this compound, has demonstrated significant lipid-lowering effects in a high-fat diet-induced obese rat model. researchgate.net This peptide was found to decrease serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. researchgate.net The mechanism of action is thought to involve the inhibition of key enzymes in fatty acid synthesis and the regulation of receptors involved in lipid metabolism. researchgate.net

Furthermore, a peptide with the sequence Glu-Ile-Ala-Gln-Asp-Phe-Lys-Thr-Asp-Leu (EIA10), isolated from Allomyrina dichotoma larvae, has been shown to improve lipid metabolism in high-fat diet-fed mice. mdpi.com This peptide, which contains Phenylalanine, was found to reduce body weight gain, liver weight, and adipose tissue weight, as well as decrease serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. mdpi.com

These findings suggest that peptides containing Arginine, Valine, and Phenylalanine may have the potential to modulate lipid metabolism, although further research is needed to specifically elucidate the role of the this compound tripeptide.

Other Documented Preclinical Biological Activities of this compound and Related Peptides

Enzyme Inhibition

Peptides containing this compound and related sequences have been identified as inhibitors of key enzymes involved in physiological regulation.

Certain peptides incorporating the this compound sequence have demonstrated the ability to inhibit Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. mdpi.com A study on peptides isolated from Ginkgo biloba seeds identified the heptapeptide (B1575542) This compound-Asp-Gly-Ala-Val (RVFDGAV) as a potent ACE inhibitor with a half-maximal inhibitory concentration (IC50) value of 1.006 mM. frontiersin.org The study noted that the presence of Arginine (Arg) at the N-terminus and a high content of hydrophobic amino acids were consistent with the structural characteristics of known ACE-inhibiting peptides. frontiersin.org The mode of inhibition for RVFDGAV was found to be competitive. frontiersin.org Similarly, peptides derived from food sources like ostrich egg white and pork loin have been shown to possess ACE-inhibitory properties, often featuring hydrophobic or positively charged amino acids like Arginine at the C-terminus, which are believed to enhance binding to the enzyme's active site. scispace.comtandfonline.commdpi.com

A synthetic 20-amino acid peptide, H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH (YSFVHHGFFNFRVSWREMLA) , which contains the sequence Phe-Arg-Val, has been documented as an inhibitor of cyclin-dependent kinase 2 (Cdk2) activity. novoprolabs.com This peptide functions as a monoclonal antibody analog, binding to an epitope on the Cdk2 surface with a high affinity (dissociation constant, Kd, of ~38 nM), thereby blocking its kinase function. novoprolabs.com Inhibition of CDKs through the cyclin-binding groove is an approach to achieve selectivity and specifically block the activity of G1 and S phase CDKs. nih.gov

Table 1: Enzyme Inhibitory Peptides Containing this compound or Related Sequences

| Peptide Sequence | Target Enzyme | Documented Function | Source / Type |

|---|---|---|---|

| This compound-Asp-Gly-Ala-Val (RVFDGAV) | Angiotensin-Converting Enzyme (ACE) | Competitive inhibitor of ACE with an IC50 of 1.006 mM. frontiersin.org | Ginkgo biloba seeds frontiersin.org |

| H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH | Cyclin-Dependent Kinase 2 (Cdk2) | Inhibits Cdk2 activity by binding to the cyclin surface (Kd ~38 nM). novoprolabs.com | Synthetic novoprolabs.com |

| Val-Phe-Pro-Ser | Angiotensin-Converting Enzyme (ACE) | ACE inhibitory activity. tandfonline.com | Pork Loin Hydrolysate tandfonline.com |

| Arg-Ala-Asp-Val-Phe-Asn-Pro-Arg (RADVFNPR) | Not specified, identified in ACE inhibitor screening | Identified in a fraction with ACE-inhibitory peptides; no potential toxicity or allergenicity reported. frontiersin.org | Oil Palm Kernel frontiersin.org |

Receptor Modulation

Peptides incorporating this compound related motifs are crucial in modulating the activity of several G-protein coupled receptors (GPCRs).

The tripeptide sequence Arg-Phe-Phe is a critical pharmacophore found in the endogenous melanocortin receptor (MCR) antagonist, Agouti-Related Protein (AGRP). umn.edumdpi.com Synthetic macrocyclic peptides designed to mimic this region, such as c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] , act as antagonists at the melanocortin-3 and -4 receptors (MC3R and MC4R), which are central to regulating energy homeostasis. umn.edunih.gov Interestingly, preclinical studies have shown that stereochemical modifications within the Arg-Phe-Phe motif, such as substituting L-amino acids with their D-isomers, can convert these MCR antagonists into agonists, particularly at the MC1R. nih.gov This highlights the importance of the specific spatial arrangement of the Arg and Phe residues for determining the functional outcome at the receptor.

An endogenous neuropeptide, Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (RVD-Hpα or Pepcan-12) , has been identified in mammalian brains. wikipedia.orgnih.gov This 12-amino acid peptide, which contains an Arg-Val...Phe sequence, is an N-terminally extended form of hemopressin. wikipedia.org Preclinical research has demonstrated that RVD-Hpα functions as a potent negative allosteric modulator (NAM) at cannabinoid CB1 receptors and a positive allosteric modulator (PAM) at CB2 receptors. wikipedia.orgnih.gov This dual activity suggests a role in fine-tuning the endocannabinoid system.

The C-terminal Arg-Phe-NH2 motif is the defining characteristic of a family of peptides known as RFamides, which includes the 26-amino acid peptide 26RFa (or pyroglutamylated RF-amide peptide, QRFP). nih.gov These peptides are endogenous agonists for the GPR103 receptor, which is implicated in the control of energy homeostasis, bone formation, and nociception. nih.govacs.org Alanine-scanning studies have confirmed that the C-terminal Arg-Phe motif is indispensable for receptor activation. researchgate.net

Table 2: Receptor Modulating Peptides Containing this compound or Related Sequences

| Peptide / Motif | Target Receptor | Documented Function | Source / Type |

|---|---|---|---|

| Arg-Phe-Phe (in c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro]) | Melanocortin Receptors (MC3R, MC4R, MC1R) | Antagonist at MC3R/MC4R; stereochemical inversion can lead to MC1R agonism. umn.edunih.gov | Synthetic (AGRP-derived) nih.gov |

| Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (RVD-Hpα) | Cannabinoid Receptors (CB1, CB2) | Negative allosteric modulator of CB1; positive allosteric modulator of CB2. wikipedia.orgnih.gov | Endogenous (Hemoglobin-derived) wikipedia.org |

| Arg-Phe-NH2 (C-terminal motif) | GPR103 (QRFP Receptor) | Essential motif for receptor agonism; involved in energy homeostasis. nih.govresearchgate.net | Endogenous (RFamide family) nih.gov |

Other Preclinical Functions

A pentapeptide identified from chickpea protein hydrolysates, Val-Phe-Val-Arg-Asn (VFVRN) , has been shown in preclinical models to possess hypolipidemic activity. researchgate.net In studies involving high-fat diet-induced obese rats, this peptide was found to suppress important transcription factors involved in lipid biosynthesis, such as sterol regulatory element-binding proteins (SREBP-1c and SREBP-2), thereby blocking the activation of lipogenic enzymes in the liver. researchgate.net

In a different context of biological functionality, synthetic peptide derivatives are used as tools in biochemical research. The compound Benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-Phe-Val-Arg-pNA) serves as a chromogenic substrate for studying proteolytic enzymes like chymotrypsin. Its "biological activity" in this setting is to be cleaved by the enzyme, releasing a colored product (p-nitroanilide) that can be measured spectrophotometrically to determine enzyme kinetics and inhibition. ontosight.ai

Table 3: Peptides with Other Preclinical Functions

| Peptide Sequence | Biological Context | Documented Function / Use | Source / Type |

|---|---|---|---|

| Val-Phe-Val-Arg-Asn (VFVRN) | Lipid Metabolism | Suppresses lipogenic transcription factors (SREBP-1c, SREBP-2) in obese rat models. researchgate.net | Chickpea Hydrolysate researchgate.net |

| Benzoyl-Phe-Val-Arg-p-nitroanilide | Biochemical Assay | Chromogenic substrate for measuring protease activity. ontosight.ai | Synthetic ontosight.ai |

Design and Development of Arg Val Phe Based Peptidomimetics and Analogues

Strategic Approaches for Enhancing Peptide Stability and Bioavailability (Design Focus)

A primary challenge in developing peptide-based therapeutics is their rapid degradation by proteolytic enzymes in the body. researchgate.net Several strategic modifications can be applied to the Arg-Val-Phe sequence to increase its resistance to proteolysis and thereby enhance its stability and bioavailability.

Terminal Modifications: The N-terminus (Arginine) and C-terminus (Phenylalanine) of this compound are particularly vulnerable to degradation by aminopeptidases and carboxypeptidases, respectively. nih.gov Capping these ends is a common and effective strategy. N-terminal acetylation and C-terminal amidation can neutralize the terminal charges, making the peptide less recognizable to these exopeptidases and increasing its metabolic half-life. nih.gov

Backbone and Side-Chain Modifications:

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can create a peptide bond that is resistant to cleavage by standard proteases. nih.gov For example, substituting L-Valine with D-Valine in the sequence could significantly hinder enzymatic degradation without drastically altering the side chain's spatial orientation.

N-methylation: Methylating the nitrogen atom of a peptide bond reduces the hydrogen-bonding capability and can introduce steric hindrance, which disrupts protease recognition and binding. nih.gov N-methylation of the Arg-Val or Val-Phe peptide bond could enhance stability.

Cyclization: Converting the linear peptide into a cyclic structure is a powerful strategy for improving stability. upc.eduresearchgate.net Cyclization reduces conformational flexibility, which can pre-organize the peptide into its bioactive conformation and protect it from exopeptidases. researchgate.net This could be achieved by introducing reactive amino acids (like Cysteine) at the ends of a modified this compound sequence to form a disulfide bridge or by forming a head-to-tail amide bond. nih.gov

Hydrophobic Ion-Pairing (HIP): This technique involves using a hydrophobic counterion to form an ion pair with a charged residue, such as the Arginine in this compound. This interaction shields the charged group, reducing its exposure to water and potential enzymatic hydrolysis. mdpi.com

The following table summarizes key strategies to enhance the stability of the this compound sequence.

Interactive Table: Strategies for this compound Stabilization| Modification Strategy | Position on this compound | Primary Rationale | Expected Outcome |

|---|---|---|---|

| N-Terminal Acetylation | Arginine (N-terminus) | Block recognition by aminopeptidases. nih.gov | Increased metabolic half-life. |

| C-Terminal Amidation | Phenylalanine (C-terminus) | Block recognition by carboxypeptidases. nih.gov | Increased metabolic half-life. |

| D-Amino Acid Substitution | Valine or Phenylalanine | Introduce a non-natural peptide bond resistant to proteolysis. nih.gov | Enhanced resistance to endopeptidases. |

| Peptide Bond N-Methylation | Arg-Val or Val-Phe bond | Sterically hinder protease access to the peptide bond. nih.gov | Improved stability against specific proteases. |

| Cyclization (e.g., head-to-tail) | Entire Peptide | Reduce susceptibility to exopeptidases and constrain conformation. researchgate.net | Increased overall metabolic stability and potential for improved receptor binding. |

Rational Design of this compound Analogues with Improved Efficacy and Selectivity

Rational design aims to systematically modify the this compound structure to optimize its interaction with a biological target, thereby improving its potency and selectivity. nih.gov This process relies on understanding the structure-activity relationships (SAR), which define how each part of the molecule contributes to its biological effect.

Alanine (B10760859) Scanning: A fundamental technique is alanine scanning, where each amino acid residue is systematically replaced with Alanine. Creating [Ala]-Val-Phe, Arg-[Ala]-Phe, and Arg-Val-[Ala] analogues helps to determine the importance of the side chains of Arginine, Valine, and Phenylalanine, respectively, for biological activity. researchgate.net For example, a significant loss of activity upon substitution of Arginine would indicate that its guanidinium (B1211019) group is a critical "hot spot" for target interaction, possibly through electrostatic or hydrogen-bonding interactions. nih.gov

Side-Chain Modification: Based on SAR data, further modifications can be designed.

If the bulky, hydrophobic nature of Phenylalanine is crucial, it could be replaced with other aromatic residues like Tyrosine (to add a hydrogen-bonding hydroxyl group) or Tryptophan (to increase hydrophobicity and introduce a different aromatic system). nih.gov

The Valine residue could be substituted with Leucine or Isoleucine to fine-tune the size and shape of the hydrophobic side chain.

The positively charged Arginine could be replaced with other basic residues like Lysine to alter the geometry of the positive charge, or with non-natural amino acids to optimize the pKa and interaction profile.

Conformational Constraint: As with stability, cyclization can also enhance efficacy and selectivity. By locking the peptide into a specific conformation that mimics its receptor-bound state, the entropic penalty of binding is reduced, potentially leading to higher affinity. upc.eduresearchgate.net Different ring sizes and cyclization chemistries can be explored to find the optimal conformation for a specific target receptor. nih.gov

The table below illustrates a rational design approach for creating this compound analogues.

Interactive Table: Rational Design of this compound Analogues| Analogue | Modification | Design Rationale | Potential Information Gained |

|---|---|---|---|

| [Ala]-Val-Phe | Arg → Ala | Determine the importance of the Arg side chain. researchgate.net | Role of the basic guanidinium group in target binding. |

| Arg-[Ala]-Phe | Val → Ala | Determine the importance of the Val side chain. | Role of the hydrophobic isopropyl group in binding affinity. |

| Arg-Val-[Ala] | Phe → Ala | Determine the importance of the Phe side chain. | Role of the aromatic ring in target recognition. |

| Arg-Val-Tyr | Phe → Tyr | Introduce a potential hydrogen bond donor (hydroxyl group). | Probing for a nearby hydrogen bond acceptor on the target. |

| c[this compound] | Linear → Cyclic | Introduce conformational constraint. upc.edu | Identify a bioactive conformation and improve selectivity. |

Scaffold-Based Design and Synthesis of this compound Mimetics

Peptidomimetics are compounds that mimic the essential structural elements of a peptide, such as the spatial arrangement of its side chains, but utilize a non-peptide backbone. nih.gov This approach aims to create molecules with improved stability, bioavailability, and novel intellectual property. A key strategy is to use a chemical scaffold to orient the critical pharmacophoric groups (the side chains of Arg, Val, and Phe) in a three-dimensional arrangement that mimics the bioactive conformation of the original peptide. researchgate.net

The design process begins by identifying the pharmacophore from the parent peptide. For this compound, this would consist of the basic guanidinium group, a hydrophobic isopropyl group, and a hydrophobic benzyl (B1604629) group. The goal is then to find or design a rigid or semi-rigid organic molecule (the scaffold) that can display these functional groups in the correct spatial orientation.

Examples of scaffolds that have been used as peptide mimetics include:

Triazine Scaffolds: Phenyl-piperazine-triazine structures have been developed as α-helix mimetics and offer a versatile platform for attaching various side chains with good synthetic accessibility. researchgate.net

Terphenyl-Based Scaffolds: These scaffolds can mimic the presentation of side chains along one face of a peptide strand or helix. d-nb.info Synthetic methods allow for the modular and flexible attachment of amino acid side chains to a central benzene (B151609) core. d-nb.info

Heterocyclic Scaffolds: Phenylpyridal and other heterocyclic structures have been designed as novel peptide mimetics, offering a concise and high-yielding synthetic approach with multiple points for side-chain variation. nih.gov

The synthesis of such mimetics is often a multi-step process. For a terphenyl-based mimetic of this compound, the synthesis might involve sequential cross-coupling reactions (like Suzuki or Stille couplings) to connect functionalized pyridine (B92270) or benzene rings, onto which the side-chain mimics for Arginine, Valine, and Phenylalanine have been installed. d-nb.infonih.gov

Computational Screening and Virtual Library Design for this compound Peptidomimetic Discovery

Computational methods are invaluable for accelerating the discovery of novel peptidomimetics by exploring vast chemical spaces in silico before committing to costly and time-consuming chemical synthesis. nih.govmdpi.com

Virtual Library Design: The process starts with the creation of a virtual library of compounds based on the this compound template. This can be done in several ways:

Combinatorial Enumeration: Starting with the this compound sequence, a library can be generated by systematically replacing each position with a wide range of natural and non-natural amino acids. unipa.it

Scaffold-Based Enumeration: A chosen chemical scaffold is used as the core, and a virtual library is built by computationally attaching various functional groups (mimicking the Arg, Val, and Phe side chains and beyond) to the attachment points on the scaffold. unipa.it

Virtual Screening: Once a library is generated, virtual screening techniques are used to identify the most promising candidates. This typically involves molecular docking, where each molecule in the virtual library is computationally placed into the binding site of a target protein. nih.gov

Docking: Algorithms predict the preferred orientation and conformation of the ligand (the peptidomimetic) within the target's binding pocket.

Scoring: A scoring function then estimates the binding affinity for each docked pose. Compounds with the best scores, indicating a high predicted affinity, are prioritized.

Filtering: The initial hits can be further filtered based on drug-like properties (e.g., molecular weight, solubility) to increase the chances of identifying candidates with favorable pharmacokinetic profiles.

This computational approach allows researchers to screen millions of potential compounds and select a smaller, more manageable number of high-potential candidates for synthesis and experimental validation, significantly streamlining the discovery pipeline. stanford.edu

Advanced Analytical Methodologies for Research on Arg Val Phe and Derived Peptides

Chromatographic Techniques for Arg-Val-Phe Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation of complex mixtures. news-medical.net For peptides like this compound, both high-performance liquid chromatography and gas-liquid chromatography are employed, each with distinct advantages depending on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of peptides due to its high resolution and adaptability. lcms.czphcogres.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. lcms.cz The separation mechanism in RP-HPLC relies on the differential partitioning of peptides between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase, which typically consists of an aqueous solvent and an organic modifier like acetonitrile (B52724). rsc.orgpan.olsztyn.pl